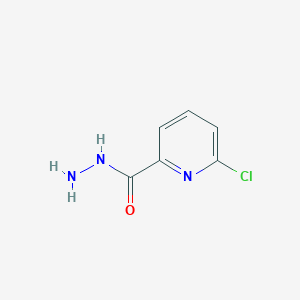

6-Chloropyridine-2-carbohydrazide

Descripción

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of synthetic chemistry and is found in a multitude of naturally occurring compounds, including vitamins and alkaloids. rsc.orgmdpi.com Its presence in over 7,000 existing drug molecules underscores its importance in medicinal chemistry. rsc.org The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a valuable starting point for the synthesis of new therapeutic agents. enpress-publisher.comresearchgate.net The nitrogen atom within the ring not only influences the molecule's basicity and solubility but also provides a key site for biological interactions. mdpi.com This has led to the development of pyridine-based drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. rsc.orgmdpi.com

Role of Hydrazide Functionality in Compound Design

The hydrazide functional group (-CONHNH2) is a critical component in the design of novel compounds, prized for its reactivity and ability to form various derivatives. researchgate.netmdpi.com Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.com The ability of the hydrazide group to act as a bidentate ligand and its existence in keto-enol tautomeric forms contribute to its versatile chemical behavior. mdpi.com This functionality has been integral to the development of numerous clinically used drugs, including the antituberculosis agent isoniazid. mdpi.comresearchgate.net The reactivity of hydrazides allows for the creation of hydrazones, which have shown significant biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netmdpi.com

Overview of Research Trajectories for Halogenated Pyridine Derivatives

The introduction of halogen atoms onto the pyridine ring significantly modifies its electronic properties and reactivity, opening up new avenues for research. Halopyridines are crucial building blocks for pharmaceuticals and agrochemicals. researchgate.netnih.gov Research has focused on developing selective halogenation methods to introduce chlorine, bromine, or fluorine at specific positions on the pyridine ring, which can be challenging due to the electron-deficient nature of the pyridine system. researchgate.netnih.govchemrxiv.org The position and nature of the halogen can profoundly influence the biological activity of the resulting molecule. nih.govtandfonline.com For instance, halogenation at the 3- and 5-positions of 4-hydroxypyridines has been shown to be crucial for their inhibitory activity on photosynthetic electron transport. tandfonline.com

Contextualization of 6-Chloropyridine-2-carbohydrazide within Pyridine Chemistry

This compound emerges as a significant molecule at the intersection of these key chemical features. It incorporates the stable and versatile pyridine scaffold, the reactive and derivative-forming hydrazide group, and a strategically placed chlorine atom that modulates its electronic character. The synthesis of this compound and its derivatives is an active area of research. For example, hydrazone derivatives of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide have been synthesized and evaluated for their antibacterial properties. asianpubs.org The starting material for many of these syntheses is often 6-chloropyridine-2-carbaldehyde. The presence of the chlorine atom at the 6-position influences the reactivity of the pyridine ring, making it a valuable intermediate for further functionalization.

Research Landscape and Future Perspectives in the Field

The field of pyridine carbohydrazide (B1668358) chemistry, particularly involving halogenated derivatives, is poised for continued growth. The quest for new therapeutic agents with improved efficacy and reduced side effects drives much of the research in this area. mdpi.comresearchgate.net The development of novel synthetic methodologies, including more efficient and selective halogenation techniques, will be crucial for accessing a wider range of derivatives. nih.govchemrxiv.org Future research will likely focus on exploring the diverse biological activities of these compounds, with a particular emphasis on their potential as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net The unique structural features of molecules like this compound provide a rich platform for the design and discovery of next-generation pharmaceuticals and functional materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C6H6ClN3O | 171.58 | Pyridine ring, Chlorine at C6, Carbohydrazide at C2 |

| 6-Chloropyridine-2-carbaldehyde | C6H4ClNO | 141.55 | Pyridine ring, Chlorine at C6, Aldehyde at C2 nih.govsynquestlabs.com |

| 6-Chloropyridine-2-carboxylic acid amide | C6H5ClN2O | 156.57 | Pyridine ring, Chlorine at C6, Carboxamide at C2 sigmaaldrich.com |

| 2-Hydrazino-6-chloropyridine | C5H6ClN3 | 143.58 | Pyridine ring, Chlorine at C6, Hydrazino at C2 |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloropyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKCGVPXZTHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloropyridine 2 Carbohydrazide and Analogues

Established Synthetic Routes for Pyridine-2-carbohydrazides

The synthesis of pyridine-2-carbohydrazides, the core structural motif of the target compound, is commonly accomplished through two primary and effective methods: the hydrazinolysis of pyridine-2-carboxylic acid esters and the reaction of activated pyridine (B92270) esters with hydrazine (B178648) hydrate (B1144303).

Esterification and Subsequent Hydrazinolysis of Carboxylic Acids

A widely employed and classical approach for synthesizing pyridine-2-carbohydrazides involves a two-step process commencing with the esterification of the corresponding pyridine-2-carboxylic acid. This initial step is typically carried out by reacting the carboxylic acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of an acid catalyst like sulfuric acid. google.comgoogle.com The resulting ester is then subjected to hydrazinolysis.

This subsequent reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O). ajgreenchem.comosti.gov The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group and the formation of the desired carbohydrazide (B1668358). The reaction is often conducted under reflux conditions to ensure completion. mdpi.comnih.gov This method is advantageous due to the ready availability of the starting materials and the generally high yields of the final product. mdpi.com

A general representation of this two-step process is as follows:

Step 1: Esterification Pyridine-2-carboxylic acid + Alcohol (e.g., Ethanol) --(H⁺ catalyst)--> Ethyl pyridine-2-carboxylate + H₂O

Step 2: Hydrazinolysis Ethyl pyridine-2-carboxylate + Hydrazine hydrate --> Pyridine-2-carbohydrazide + Ethanol

Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering advantages in terms of scalability and reaction control. osti.gov

Reactions of Activated Pyridine Esters with Hydrazine Hydrate

An alternative and often more direct method for the synthesis of pyridine-2-carbohydrazides involves the use of "activated" pyridine esters. In this approach, the carboxylic acid group of the pyridine-2-carboxylic acid is converted into a more reactive form, facilitating a more facile reaction with hydrazine hydrate.

One common strategy for activation is the conversion of the carboxylic acid to its corresponding acid chloride. For instance, pyridine-2,6-dicarbonyl dichloride can be prepared and subsequently reacted with alcohols to form diesters. researchgate.netmdpi.com These diesters can then be treated with hydrazine hydrate to yield the corresponding dihydrazide.

The reaction of ethyl imidazo[1,2-a]pyridine-2-carboxylate with an excess of hydrazine hydrate under reflux is another example of this strategy, affording the carbohydrazide derivative. nih.gov This method is particularly useful when the direct esterification of the carboxylic acid is sluggish or requires harsh conditions. The increased reactivity of the activated ester allows for milder reaction conditions and can lead to improved yields.

Synthesis of 6-Chloropyridine-2-carbohydrazide Precursors

The synthesis of the target molecule, this compound, necessitates the preparation of appropriately substituted pyridine precursors. Key intermediates include derivatives of 6-chloropyridine-2-carboxylic acid and 2-hydrazino-6-chloropyridine.

Preparation of 6-Chloropyridine-2-carboxylic Acid Derivatives

The synthesis of 6-chloropyridine-2-carboxylic acid and its derivatives is a crucial step. One approach involves the oxidation of 6-chloropyridine-2-carbaldehyde. Another route starts from 2,6-dichloropyridine (B45657), which can be converted to 3-amino-6-chloropyridine-2-carboxylic acid. chemicalbook.com Furthermore, 3-bromo-6-chloropyridine-2-carboxylic acid can also serve as a precursor. google.com The synthesis of tetrachloropyridine-2-carboxylic acid from picloram (B1677784) production waste has also been reported, highlighting methods for creating polychlorinated pyridine carboxylic acids. google.com The resulting 6-chloropyridine-2-carboxylic acid can then be esterified and subsequently reacted with hydrazine hydrate, following the general method described in section 2.1.1, to yield this compound.

| Starting Material | Reagents | Product |

| 6-Chloropyridine-2-carbaldehyde | Oxidizing Agent | 6-Chloropyridine-2-carboxylic acid |

| 2,6-Dichloropyridine | Various | 3-Amino-6-chloropyridine-2-carboxylic acid chemicalbook.com |

| 3-Bromo-6-chloropyridine | Various | 3-Bromo-6-chloropyridine-2-carboxylic acid google.com |

| Picloram Production Waste | Nitrite, Chlorine substituting agent | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid google.com |

| 6-Chloropyridine-2-carboxylic acid | Alcohol, H⁺ catalyst | Ethyl 6-chloropyridine-2-carboxylate |

| Ethyl 6-chloropyridine-2-carboxylate | Hydrazine hydrate | This compound |

Conversion of 2,6-Dichloropyridine to 2-Hydrazino-6-chloropyridine

A more direct route to a key precursor involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropyridine with hydrazine. This reaction is typically carried out by treating 2,6-dichloropyridine with hydrazine hydrate in a suitable solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can be controlled to favor the monosubstitution product, 2-hydrazino-6-chloropyridine. For instance, stirring at room temperature for an extended period followed by reflux can yield the desired product. This intermediate, possessing a hydrazino group at the 2-position and a chlorine atom at the 6-position, is primed for further transformations to generate the final carbohydrazide or its derivatives.

| Starting Material | Reagents | Product | Reaction Conditions |

| 2,6-Dichloropyridine | 80% Hydrazine hydrate, Methanol | 2-Hydrazino-6-chloropyridine | Stirred for 3 days at room temperature, then refluxed for 10 days |

| 2,6-Dichloropyridine | 80% Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | Reflux for 45 minutes |

| 2,6-Dichloropyridine | Hydrazine hydrate, Ethanol | 2-Hydrazino-6-chloropyridine | Reflux at 70°C for 12 hours |

Derivatization Strategies of this compound

Once this compound is synthesized, its structure can be further modified to create a library of related compounds with potentially diverse chemical and biological properties. The reactive hydrazide moiety serves as a versatile handle for various derivatization reactions.

One common strategy is the condensation of the hydrazide with various aldehydes and ketones to form the corresponding hydrazones. nih.gov These reactions are typically carried out in a suitable solvent, sometimes with catalytic amounts of acid. The resulting N'-substituted derivatives allow for the introduction of a wide range of functional groups.

Another derivatization approach involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazide (B42300) derivatives. These can then be cyclized to afford heterocyclic systems like 1,3,4-thiadiazoles. ajgreenchem.com Similarly, reaction with carbon disulfide can lead to the formation of oxadiazolethiones. researchgate.net Furthermore, the hydrazide can be acylated using acid anhydrides to produce N-acylated hydrazides, which can alter the lipophilicity and other properties of the molecule. mdpi.com The chlorine atom on the pyridine ring also offers a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups, although this may require specific reaction conditions.

| Reagent | Product Type |

| Aldehydes/Ketones | Hydrazones nih.gov |

| Isothiocyanates | Thiosemicarbazides ajgreenchem.com |

| Carbon Disulfide | Oxadiazolethiones researchgate.net |

| Acid Anhydrides | N-Acylated Hydrazides mdpi.com |

Formation of Hydrazones and Schiff Bases

A primary and extensively utilized reaction of this compound is its condensation with various aldehydes and ketones to form hydrazones and Schiff bases. researchgate.netmdpi.com This reaction is fundamental in organic chemistry and serves as a crucial step for generating diverse molecular scaffolds. nih.gov The general procedure involves refluxing the hydrazide with an appropriate aldehyde or ketone in a suitable solvent, such as absolute ethanol, for several hours. mdpi.com The resulting products often precipitate out of the solution upon cooling or after removal of the excess solvent. mdpi.com

Hydrazones are characterized by the R1R2-C=N-NHR structure and are formed through the reaction of a hydrazine with an aldehyde or ketone. researchgate.net The formation mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule. numberanalytics.com This reaction is typically catalyzed by acid. numberanalytics.com The ease of their preparation and their stability make them valuable intermediates in organic synthesis. researchgate.net

Pyridine-based Schiff bases, which contain an azomethine group (-C=N-), are another important class of compounds derived from hydrazides. researchgate.net These are synthesized through the condensation of a primary amine with a carbonyl compound. The nitrogen atom in the pyridine ring and the azomethine group are often associated with the biological activity of these compounds. researchgate.net

Cyclization Reactions to Form Fused Heterocycles (e.g., Oxadiazoles (B1248032), Pyrazoles)

The hydrazone derivatives of this compound serve as versatile intermediates for the synthesis of various fused heterocyclic systems, most notably oxadiazoles and pyrazoles. These cyclization reactions introduce new ring systems, significantly expanding the chemical space and potential applications of the parent compound.

One common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of hydrazones in the presence of an oxidizing agent or through a dehydrative cyclization. For instance, treatment of a hydrazone with acetic anhydride (B1165640) can induce cyclization to form the corresponding 1,3,4-oxadiazole (B1194373) ring. nih.gov

Pyrazoles, another important class of five-membered heterocycles, can also be synthesized from hydrazide precursors. While the specific cyclization of this compound derivatives into pyrazoles is a specialized area, the general principle involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The proton transfer process is a key aspect of pyrazole (B372694) chemistry, influencing their tautomeric equilibria. mdpi.com Theoretical studies have shown that proton exchange in pyrazoles is an intermolecular process, with energy barriers significantly lower than for intramolecular transfer. mdpi.com

Introduction of Lipophilic Chains onto Hydrazide Moiety

Modifying the hydrazide moiety of this compound by introducing lipophilic chains is a strategy employed to alter the physicochemical properties of the resulting compounds. This can influence factors such as solubility, membrane permeability, and ultimately, biological activity.

The introduction of these chains can be achieved through various synthetic approaches. One method involves the reaction of the hydrazide with acyl chlorides or anhydrides bearing long alkyl or aryl groups. This results in the formation of N-acylhydrazides with appended lipophilic tails. Another approach could involve the use of aldehydes or ketones containing lipophilic substituents in the formation of hydrazones, as described in section 2.3.1. The choice of the lipophilic group can be tailored to achieve desired properties in the final molecule. For example, the incorporation of long alkyl chains would increase the nonpolar character of the compound.

Synthesis of Quinolone and Thienopyridine Analogues

The core structure of this compound can be utilized as a building block for the synthesis of more complex heterocyclic systems like quinolones and thienopyridines. These classes of compounds are of significant interest due to their presence in numerous biologically active molecules.

The synthesis of quinolone analogues can be approached by constructing the quinolone ring system onto the pyridine framework. While a direct conversion from this compound is not straightforward, intermediates derived from it could potentially undergo cyclization reactions to form quinolone-like structures. For instance, N-amino-2-quinolone can be synthesized by refluxing coumarin (B35378) with hydrazine hydrate. academicjournals.org This N-amino-2-quinolone can then be further functionalized. academicjournals.org

Thieno[2,3-b]pyridine derivatives are another important class of fused heterocycles. researchgate.net The synthesis of these compounds often involves the cyclocondensation of a suitable pyridine precursor with a sulfur-containing reagent. For example, 2-chloroquinoline-3-carbaldehydes can undergo cyclo-condensation with thioglycolic acid to form thieno[2,3-b]quinoline derivatives. researchgate.net A similar strategy could potentially be adapted using a derivative of this compound as the starting pyridine component.

Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Investigations of Condensation Reactions

The condensation reaction between a hydrazide and a carbonyl compound to form a hydrazone is a well-studied process. mdpi.com Mechanistic investigations, often supported by computational studies, provide detailed insights into the reaction pathway. researchgate.net The reaction is generally understood to proceed via a nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate. numberanalytics.com This is followed by a dehydration step to yield the final hydrazone product. numberanalytics.com The reversibility of these reactions can also be a factor, with the equilibrium position influenced by the specific reactants and reaction conditions. researchgate.net

Proton Transfer Processes in Hydrazone Formation

Proton transfer is a fundamental step in the mechanism of hydrazone formation. numberanalytics.com The reaction is often catalyzed by either an acid or a base. In acid-catalyzed hydrazone formation, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by the hydrazine. numberanalytics.com Following the initial addition, a series of proton transfer steps facilitates the elimination of a water molecule to form the C=N double bond of the hydrazone. numberanalytics.com The efficiency and rate of these proton transfer steps can be influenced by the solvent and the presence of proton shuttles.

Coordination Chemistry of 6 Chloropyridine 2 Carbohydrazide and Its Ligand Properties

Ligand Design Principles in 6-Chloropyridine-2-carbohydrazide Structures

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. The design of this compound incorporates key features that make it an effective chelating agent.

This compound possesses multiple potential donor atoms, primarily nitrogen (N) and oxygen (O), which can coordinate with a metal ion. The specific donor atoms involved in coordination can vary depending on the reaction conditions and the nature of the metal ion.

The hydrazide moiety (-CONHNH₂) provides two key donor sites: the carbonyl oxygen and the terminal amino nitrogen. The pyridine (B92270) ring also contains a nitrogen atom that can participate in coordination. This multiplicity of donor atoms allows the ligand to act in different coordination modes. For instance, in some complexes, the ligand coordinates through the pyridine nitrogen and the carbonyl oxygen. In other cases, it may coordinate through the amino nitrogen and the carbonyl oxygen. The electronic properties of these donor atoms, such as their electronegativity and the availability of lone pairs of electrons, influence the strength and nature of the metal-ligand bonds.

Studies on similar carbohydrazide (B1668358) derivatives have shown that the coordination can occur through the pyridyl nitrogen and the amide oxygen. The presence of the electron-withdrawing chloro group on the pyridine ring can influence the electron density on the pyridine nitrogen, thereby affecting its donor capability.

A significant feature of this compound is its ability to act as a chelating ligand, meaning it can bind to a central metal ion through two or more donor atoms simultaneously, forming one or more rings. This chelation results in enhanced stability of the complex, an effect known as the chelate effect.

Depending on which donor atoms are involved in coordination, this compound can form different-sized chelate rings:

Five-membered rings: Coordination involving the pyridine nitrogen and the amino nitrogen of the hydrazide group would lead to the formation of a five-membered chelate ring. Similarly, coordination through the carbonyl oxygen and the amino nitrogen can also form a five-membered ring. These are generally stable arrangements in coordination chemistry.

Six-membered rings: While less common for this specific ligand based on typical coordination modes, the possibility of forming six-membered rings could arise in specific conformations or with particular metal ions, potentially involving bridging coordination modes.

Four-membered rings: The formation of four-membered rings is generally less favorable due to ring strain. However, it is not entirely impossible under certain geometric constraints imposed by the metal ion and other coordinated ligands.

The flexibility of the carbohydrazide side chain allows it to adopt different conformations to facilitate chelation with various metal ions, leading to the formation of stable five-membered chelate rings, which is a common and stable motif in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

This compound has been shown to form stable complexes with a range of divalent and trivalent transition metal ions. The synthesis of these complexes is generally achieved by mixing stoichiometric amounts of the ligand and the corresponding metal salt (e.g., chloride, nitrate, or acetate) in a solvent like ethanol (B145695) or methanol, often with gentle heating.

The resulting complexes exhibit diverse geometries and coordination numbers depending on the metal ion and the reaction conditions. For example, octahedral, tetrahedral, and square planar geometries are commonly observed. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis and magnetic susceptibility measurements, are employed to elucidate the structures of these complexes.

Here is a table summarizing some of the reported transition metal complexes with carbohydrazide-type ligands:

| Metal Ion | Potential Geometry | Coordination Mode | Reference |

| Cu(II) | Distorted Octahedral, Square Planar | Bidentate (N,O), Tridentate | researchgate.netnih.govnih.gov |

| Ni(II) | Octahedral, Square Planar | Bidentate, Tridentate | researchgate.net |

| Co(II) | Octahedral, Tetrahedral | Bidentate, Tridentate | figshare.com |

| Zn(II) | Tetrahedral, Octahedral | Bidentate (N,O) | researchgate.net |

| Mn(II) | Octahedral | Bidentate | |

| Cd(II) | Tetrahedral | Bidentate | |

| Fe(III) | Octahedral | Tridentate | researchgate.net |

| Hg(II) | Tetrahedral | Bidentate |

Mixed-ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The introduction of a secondary ligand alongside this compound can lead to the formation of complexes with unique structures and properties. These secondary ligands can be simple anions (e.g., chloride, thiocyanate) or other organic molecules with coordinating capabilities.

For example, a mixed-ligand complex could involve this compound acting as a primary ligand and another bidentate ligand, like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, as the secondary ligand. The synthesis of such complexes often involves a stepwise reaction where the primary ligand is first coordinated to the metal ion, followed by the addition of the secondary ligand. The resulting mixed-ligand complexes can exhibit interesting structural features and potentially enhanced stability or reactivity compared to their single-ligand counterparts. The formation of mixed-ligand complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with a primary ligand derived from benzofuran-2-carbohydrazide and malonyldihydrazide as a secondary ligand has been reported.

Structural Geometry and Isomerism in Coordination Complexes

The arrangement of ligands around the central metal ion defines the structural geometry of a coordination complex. Common geometries include octahedral, tetrahedral, and square planar. The specific geometry adopted by a complex of this compound depends on factors such as the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand.

Isomerism is a phenomenon where two or more compounds have the same chemical formula but different arrangements of atoms. Coordination complexes of this compound can exhibit various types of isomerism:

Geometric Isomerism (cis-trans): In octahedral complexes of the type [MA₄B₂] or square planar complexes of the type [MA₂B₂], where A and B are different ligands, cis and trans isomers are possible. For a complex involving this compound and other monodentate ligands, the relative positions of these ligands around the metal center can lead to geometric isomers with distinct physical and chemical properties.

Linkage Isomerism: This type of isomerism arises when a ligand can coordinate to a metal ion through different donor atoms. As this compound has multiple donor atoms (pyridine N, carbonyl O, amino N), it can potentially exhibit linkage isomerism. For example, it could bind through the pyridine nitrogen and carbonyl oxygen in one isomer, and through the amino nitrogen and carbonyl oxygen in another.

Coordination Isomerism: This occurs in compounds containing both a complex cation and a complex anion, where the ligands are exchanged between the two metal centers. If this compound is part of such an ionic complex, coordination isomers could be formed. libretexts.org

The study of the geometry and isomerism of these complexes is crucial for understanding their reactivity and potential applications. X-ray crystallography is a powerful technique for the definitive determination of the solid-state structure of these coordination compounds.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of coordination complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands. Complexes of this compound are expected to exhibit interesting electronic and magnetic behaviors due to the potential for redox activity and magnetic exchange interactions.

The presence of a redox-active metal center and a conjugated ligand system suggests that complexes of this compound are likely to be electroactive. Cyclic voltammetry is a key technique for investigating the oxidation-reduction behavior of these compounds. sathyabama.ac.innih.gov

Coordination polymers containing paramagnetic metal ions linked by bridging ligands like this compound can exhibit magnetic exchange interactions between the metal centers. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an anti-parallel alignment of spins).

Antiferromagnetic coupling is commonly observed in coordination polymers of copper(II) and other transition metals. rsc.orgnih.govnih.gov This phenomenon arises from the superexchange mechanism, where the bridging ligand mediates the magnetic interaction between the metal ions. The strength of the antiferromagnetic coupling is dependent on the nature of the bridging ligand and the geometry of the coordination sphere. rsc.orgresearchgate.net For instance, in some manganese(II) coordination polymers, weak antiferromagnetism has been observed. rsc.org In contrast, some tetranuclear copper(II) complexes have shown both ferro- and antiferromagnetic coupling within the same structural unit. rsc.org The magnetic properties of coordination polymers based on this compound are expected to be highly dependent on the specific metal ion and the resulting polymeric architecture. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 6-Chloropyridine-2-carbohydrazide. The FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum of similar carbohydrazide (B1668358) compounds include the N-H stretching of the hydrazide moiety, typically appearing in the range of 3200–3400 cm⁻¹. The carbonyl (C=O) stretching vibration is another prominent feature, generally observed between 1650–1700 cm⁻¹. Additionally, aromatic C=C stretching vibrations from the pyridine (B92270) ring are expected in the 1400-1600 cm⁻¹ region. For instance, in related benzothiazole (B30560) derivatives containing a carbohydrazide group, N-H stretching vibrations are seen in the 3100–3350 cm⁻¹ range, and C=O stretching is observed between 1650–1690 cm⁻¹. arabjchem.org The analysis of these specific absorption bands confirms the presence of the essential carbohydrazide and pyridine functionalities in the molecule. researchgate.net

Table 1: Characteristic FT-IR Bands for Carbohydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200–3400 |

| C=O (Carbonyl) | Stretching | 1650–1700 |

| C=C (Aromatic) | Stretching | 1400–1600 |

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to FT-IR, provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. horiba.com While specific Raman data for this compound is not extensively detailed in the provided context, the technique is broadly applied in pharmaceutical analysis for its ability to provide detailed molecular fingerprints. americanpharmaceuticalreview.comdovepress.comspectroscopyonline.com For related structures, Raman spectroscopy can be used to corroborate the presence of the pyridine ring and other key functional groups, often yielding sharp and well-resolved peaks that aid in structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons and their neighboring atoms in a molecule. savemyexams.com In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine ring and the hydrazide group.

The protons of the pyridine ring typically resonate in the aromatic region, generally between δ 7.0–9.0 ppm. savemyexams.comresearchgate.net The exact chemical shifts and splitting patterns of these protons are influenced by the positions of the chloro and carbohydrazide substituents. The protons of the -NH and -NH₂ groups of the hydrazide moiety would appear as distinct signals, often as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. savemyexams.comchemistrysteps.com For example, in similar carbohydrazide structures, the N-H protons of the hydrazide group have been observed to resonate as singlets in the range of δ 8.5–9.5 ppm. The integration of these signals provides the ratio of the number of protons in each unique environment. libretexts.org

Table 2: Expected ¹H NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Pyridine Ring) | 7.0–9.0 |

| -NH (Amide) | 8.5–10.5 |

| -NH₂ (Hydrazine) | Variable, often broad |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is crucial for mapping the carbon framework of a molecule, as it provides a distinct signal for each non-equivalent carbon atom. bhu.ac.inyoutube.com The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

For this compound, the spectrum would show signals corresponding to the carbons of the pyridine ring and the carbonyl carbon of the carbohydrazide group. The carbons of the pyridine ring typically appear in the range of δ 110–150 ppm. bhu.ac.in The carbon atom attached to the chlorine atom would be influenced by the electronegativity of the halogen. The carbonyl carbon (C=O) of the hydrazide is expected to resonate further downfield, generally in the region of δ 160-180 ppm, which is characteristic for amide-like carbonyl groups. bhu.ac.in

Table 3: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Pyridine Ring) | 110–150 |

| Carbonyl (C=O) | 160–180 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can further validate the proposed structure by showing the loss of specific neutral fragments, such as CO, N₂H₃, or Cl, which are characteristic of the carbohydrazide and chloropyridine moieties.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules with minimal fragmentation. The technique involves creating a fine spray of a sample solution in a strong electric field, which leads to the formation of gaseous ions from the analyte molecules. These ions are typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

For this compound, ESI-MS analysis in positive-ion mode is expected to show a prominent peak corresponding to the protonated molecule. rsc.org Analysis of the closely related compound, 6-chloropyridine-2-carboxylic acid, using ESI-QTOF mass spectrometry has shown the detection of the [M+H]⁺ ion at an m/z of 158.0003. nih.gov Similarly, other carbohydrazide derivatives also readily form [M+H]⁺ ions under ESI conditions. rsc.org This technique is valuable for confirming the molecular mass of the synthesized compound and for liquid chromatography-mass spectrometry (LC-MS) analysis to assess purity. rsc.org

Table 1: Predicted ESI-MS Data for this compound

| Molecular Formula | Exact Mass | Predicted Ion | Predicted m/z |

|---|---|---|---|

| C₆H₇ClN₄O | 170.0308 | [M+H]⁺ | 171.0381 |

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal or no sample preparation. It works by exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analyte molecules present on the surface. This method is highly effective for rapid screening and identification of compounds. scispace.comjeol.com

In the context of this compound, DART-MS would provide a quick and efficient way to confirm the presence and elemental composition of the compound. scispace.com The high-resolution mass measurement capabilities of DART-MS allow for the determination of the exact mass of the protonated molecule, [M+H]⁺, which can be used to calculate the elemental formula with high confidence. jeol.com This technique is particularly advantageous in forensic and quality control settings for its speed and ability to analyze samples directly without chromatographic separation. The combination of DART-MS with tools like the Inverted Library Search Algorithm (ILSA) can further aid in the identification of the compound in complex mixtures. scispace.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a classic hard ionization technique where high-energy electrons bombard the sample in the gas phase, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak, although its intensity may vary. The fragmentation pattern would likely involve characteristic cleavages. The primary mode of fragmentation for carbonyl compounds like hydrazides often involves alpha-cleavage. miamioh.edu Key expected fragments would arise from:

Loss of the terminal amino group (-NH₂) or the entire hydrazinyl radical (-NHNH₂).

Cleavage of the amide bond, resulting in the formation of the 6-chloropicolinoyl cation.

Fragmentation of the pyridine ring itself.

Analysis of the related 6-chloropyridine-2-carboxylic acid by GC/MS using electron-impact ionization has been established for its determination in water samples, demonstrating the applicability of this technique to this class of compounds. epa.gov

Table 2: Predicted Key Fragments in EI-MS of this compound

| Fragment Ion Structure | m/z (for ³⁵Cl) | Origin |

|---|---|---|

| [C₆H₄ClN₂O]⁺ | 141 | Loss of -NHNH₂ |

| [C₅H₃ClN]⁺ | 112 | Loss of CO and subsequent rearrangement |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. rigaku.com This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. ucibio.pt The analysis of this pattern allows for the construction of an electron density map, from which the atomic positions can be determined with very high precision. rigaku.com

For this compound, obtaining a suitable single crystal would enable the unambiguous determination of its absolute molecular structure. springernature.com This would confirm the planarity of the pyridine ring, the conformation of the carbohydrazide side chain, and the specific arrangement of molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net This technique is considered the gold standard for structural elucidation of crystalline small molecules. rigaku.comucibio.pt

Powder X-ray Diffraction for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase based on the positions and intensities of the diffraction peaks. americanpharmaceuticalreview.com This makes it an essential tool for phase identification, purity assessment, and the study of polymorphism in drug development and materials science. americanpharmaceuticalreview.comgoogle.com

For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the purity of the bulk material, as the presence of crystalline impurities would result in additional peaks.

Identify different polymorphic forms (different crystal structures of the same compound), which can have different physical properties.

For example, in a study of a co-crystal containing a 6-(6-chloropyridin-2-yl) moiety, PXRD was used to characterize the crystalline form by identifying its characteristic peaks at specific 2θ angles. google.com

Table 3: Illustrative PXRD Data Format

| Position [°2θ] | Relative Intensity [%] |

|---|---|

| 8.6 | Strong |

| 9.7 | Medium |

| 15.6 | Strong |

| 16.7 | Medium |

| 21.2 | High |

| 27.0 | Medium |

Note: This table is illustrative of the format and based on characteristic peaks for a related compound. Actual values for this compound would need to be determined experimentally. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. msu.edu

The structure of this compound contains two main chromophores: the chloropyridine ring and the carbohydrazide group (-CONHNH₂). These groups are expected to give rise to absorption bands in the UV region, primarily due to π→π* and n→π* electronic transitions. researchgate.net Studies on related compounds, such as 2-chloropyridine, show a characteristic absorption peak around 256 nm in chloroform. researchgate.net The conjugation of the carbonyl group with the pyridine ring in this compound is expected to influence the position and intensity of these absorption bands. The UV-Vis spectrum can be recorded in various solvents to study the effect of solvent polarity on the electronic transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| Chloropyridine Ring | π→π* | ~260 - 280 |

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectra of organic compounds provide valuable information about the electronic transitions occurring within the molecule. For pyridine carbohydrazide derivatives, these spectra are typically characterized by absorption bands in the UV-Vis region arising from π → π* and n → π* transitions.

Research on halo-functionalized hydrazone derivatives, which are synthesized from precursors like 2-(6′-chloroazin-2′-yl) oxy-aceto-hydrazide, offers insight into the electronic properties of this class of compounds. acs.org The synthesis of these derivatives involves the reaction of a hydrazide with a substituted aromatic aldehyde. acs.org For instance, the reaction of 2-(6′-chloroazin-2′-yl) oxy-aceto-hydrazide with various substituted benzaldehydes yields hydrazone derivatives whose UV-Vis spectra have been recorded. acs.org

The chromophore in these molecules is typically the entire conjugated system, including the pyridine ring, the hydrazone moiety (-C=N-NH-C=O), and any attached aromatic rings. The presence of heteroatoms (N, O) with lone pairs of electrons gives rise to n → π* transitions, while the delocalized π-system of the aromatic rings and the C=N and C=O double bonds are responsible for the more intense π → π* transitions. researchgate.net

In a study of related hydrazone derivatives, the electronic absorption maxima (λmax) were reported in the UV region. The position and intensity of these bands are influenced by the nature of the substituents on the aromatic rings and the solvent used for the measurement. acs.orgnih.gov

Below is a table summarizing the experimental UV λmax data for several halo-functionalized hydrazone derivatives of 2-(6′-chloroazin-2′-yl) oxy-aceto-hydrazide. acs.org

| Compound Name | Structure | UV λmax (nm) |

| 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) aceto-hydrazone (CPFH) | 277 | |

| 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-bromobenzylidene) aceto-hydrazone (BCPH) | 280 | |

| 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-chlorobenzylidene) aceto-hydrazone (CCPH) | 281 |

Data sourced from ACS Omega. acs.org

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to support the assignment of experimental absorption bands to specific electronic transitions. researchgate.netnih.gov For similar molecular systems, TD-DFT calculations have been used to identify transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other molecular orbitals, which correspond to the observed UV-Vis absorption bands. redalyc.org

Time-Dependent UV-Vis Studies

Time-dependent UV-Vis spectroscopy is a powerful technique used to monitor changes in the electronic absorption spectrum of a sample over time. This can provide valuable information about reaction kinetics, the stability of a compound, or dynamic processes such as isomerization or degradation. Current time information in Bangalore, IN.

In the context of metal complex formation, time-dependent UV-Vis studies are crucial for understanding the kinetics and mechanism of the coordination process. For instance, upon addition of a metal ion to a solution of this compound, changes in the absorption spectrum would be expected as the ligand coordinates to the metal center. nih.gov By recording spectra at different time intervals, one could determine the rate of complex formation and identify any intermediate species.

Furthermore, time-dependent studies can be used to investigate photochemical reactions. For some hydrazone derivatives, UV irradiation can induce configurational changes (e.g., E/Z isomerization), which can be monitored by observing the changes in the UV-Vis spectrum over time. redalyc.org Such studies would be valuable for assessing the photostability of this compound and its derivatives and for exploring their potential as molecular switches.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. orcid.org For 6-Chloropyridine-2-carbohydrazide, this analysis would yield precise bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters for this compound are not available in the reviewed literature. Studies on similar molecules, like 6-chloropyridine-2-carbonitrile (B1360203), have determined their planar structures and the metrical parameters of the pyridine (B92270) ring and substituent groups. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

TD-DFT is employed to study how a molecule responds to light, allowing for the prediction of its UV-Vis absorption spectrum. acs.orgresearchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net While TD-DFT calculations have been performed for derivatives of 6-chloropyridine to determine their vertical excitation energies and electronic transitions, such data is not specifically reported for this compound. acs.org

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons within a molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Global Reactivity Descriptors)

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally indicates higher reactivity. science.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies. uni-muenchen.de For various related hydrazone derivatives, HOMO-LUMO energy gaps have been calculated to assess stability and reactivity, but these values have not been published for this compound. acs.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.de NBO analysis has been applied to halo-functionalized hydrazones to confirm the presence of stabilizing hyperconjugative interactions, but a similar analysis for this compound is absent from the literature. acs.org

Intermolecular Interaction Studies

The study of non-covalent interactions, such as hydrogen bonding and π-stacking, is essential for understanding how molecules pack in the solid state and interact with biological targets. nih.gov Research on the crystal structure of 6-chloropyridine-2-carbonitrile has detailed its intermolecular C—H⋯N and π-stacking interactions. nih.gov However, a corresponding investigation into the specific intermolecular forces governing the crystal packing of this compound has not been found.

Hydrogen Bonding Networks

Hydrogen bonding is a critical factor in determining the supramolecular architecture and biological interactions of molecules. In the context of this compound, the carbohydrazide (B1668358) moiety provides both hydrogen bond donors (-NH and -NH2 groups) and a hydrogen bond acceptor (C=O group). The pyridine ring nitrogen also acts as a potential hydrogen bond acceptor.

Theoretical studies on similar structures, such as cocrystals of sulfaguanidine, demonstrate the formation of various hydrogen bond motifs, including R22(8), R2(6), and R43(12) rings. nih.gov These interactions involve N-H···O, C-H···O, and O-H···N hydrogen bonds. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to optimize the geometries of hydrogen-bonded dimers or larger clusters of this compound, revealing the preferred interaction sites and energies. The analysis of molecular electrostatic potential (MEPS) surfaces can further identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for hydrogen bond formation. nih.gov Graph theory-based tools can be utilized to visualize and analyze the complex hydrogen bond networks that may form in the solid state, helping to understand concepts like cooperativity and anticooperativity within these networks. nih.gov

π-π Stacking and Other Weak Interactions

Beyond hydrogen bonding, π-π stacking interactions play a significant role in the packing of aromatic molecules like this compound. The pyridine ring can engage in offset face-to-face or edge-to-face π-π stacking with neighboring molecules. Studies on related chloropyridine derivatives, such as 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile, have shown the presence of offset face-to-face π-stacking with centroid-to-centroid distances around 3.8 Å. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic parameters of this compound, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the carbohydrazide group can be computationally determined. researchgate.net

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). rsc.org Solvatochromic effects, the shift in λmax in different solvents, can also be modeled. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

The agreement between predicted and experimental spectroscopic data serves to validate the computational model and provides a deeper understanding of the molecule's electronic and structural properties.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Molecular modeling techniques are crucial for understanding the structure-activity relationships (SAR) of bioactive molecules. By analyzing the structural features of this compound and its derivatives, researchers can gain insights into how modifications to the molecule might affect its biological activity.

The carbohydrazide functional group is a key feature, providing sites for chemical modification and interaction with biological targets. The pyridine ring, being an electron-deficient aromatic system, and the chlorine substituent also significantly influence the molecule's electronic and steric properties, which in turn affect its interactions with biological macromolecules. SAR studies can involve systematically modifying different parts of the this compound scaffold and computationally evaluating the impact of these changes on properties like binding affinity to a target protein. uneb.br

Molecular Docking for Ligand-Target Interactions (excluding clinical human trial data)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govjscimedcentral.com This method is widely used in drug discovery to understand ligand-protein interactions at the atomic level. nih.gov For this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. uneb.brjscimedcentral.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. For example, the chloropyridine moiety could act as a hinge-binding group in kinase domains. Molecular dynamics simulations can be used in conjunction with docking to assess the stability of the predicted ligand-protein complexes over time. nih.gov

Table 1: Potential Molecular Docking Applications for this compound

| Target Class | Potential Interaction Site | Key Moieties Involved |

| Kinases | Hinge region | Chloropyridine |

| Proteases | Catalytic site | Carbohydrazide |

| DNA Gyrase | ATP-binding site | Full molecule |

This table is illustrative and based on the functional groups present in the molecule.

Exploration of Tautomerism and Conformational Preferences

The this compound molecule can exist in different tautomeric and conformational forms. Tautomerism can occur within the carbohydrazide group (keto-enol tautomerism). The presence of substituents can influence the stability of different tautomers. mdpi.com

Conformational analysis is essential for understanding the flexibility of the molecule and identifying its low-energy conformations. conicet.gov.ar The rotation around the single bonds, particularly the C-C and C-N bonds connecting the pyridine ring and the carbohydrazide group, leads to different spatial arrangements of the atoms. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers in both the gas phase and in solution. conicet.gov.ar Understanding the conformational preferences is crucial as the bioactive conformation of a molecule may not be its lowest energy conformation. conicet.gov.ar

Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials have applications in technologies like optical modulation and switching. nih.gov Organic molecules with donor-π-acceptor (D-π-A) frameworks often exhibit significant NLO properties. The this compound molecule possesses features that suggest potential NLO activity. The pyridine ring can act as a π-system, and the carbohydrazide and chloro groups can function as donor/acceptor moieties.

Computational chemistry provides a powerful means to predict the NLO properties of molecules. frontiersin.org By calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), it is possible to estimate the NLO response of this compound. researchgate.net DFT calculations are commonly used for this purpose. rsc.org The design of novel molecules with enhanced NLO properties can be guided by theoretical studies that explore the effects of different donor and acceptor groups on the hyperpolarizability. rsc.org The Z-scan technique is an experimental method used to measure the third-order NLO properties, such as the nonlinear refractive index and absorption coefficient. metall-mater-eng.com

Table 2: Computationally Predicted NLO Parameters (Illustrative)

| Parameter | Description | Predicted Value (a.u.) |

| α | Molecular Polarizability | Value |

| β | First Hyperpolarizability | Value |

| γ | Second Hyperpolarizability | Value |

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations.

Mechanistic Studies of Biological Activity Molecular and Cellular Levels

Enzyme Interaction Mechanisms

There is a notable absence of specific research on the direct enzymatic inhibition mechanisms of 6-Chloropyridine-2-carbohydrazide. While studies have been conducted on structurally related compounds, this specific molecule has not been the primary subject of detailed kinetic and binding mode analyses for the following enzymes:

Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms

Specific mechanistic studies detailing the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by this compound are not present in the available scientific reports. Research on COX inhibitors has investigated related heterocyclic structures, including pyridazine (B1198779) and imidazopyrazolopyridine derivatives, for their potential as selective COX-2 inhibitors. nih.govmdpi.com One patent mentioned a related compound, 6-chloropyridine-2,3-diamine, in the context of developing COX-2 inhibitors, but this does not provide direct data on this compound. googleapis.com

Nucleic Acid Interactions

DNA Binding Modes and Mechanisms (e.g., Intercalation)

There is no available research that specifically describes the DNA binding modes or mechanisms of this compound. Studies on related compounds, such as pyridine-4-carbohydrazide derivatives and various metal complexes, have explored DNA interactions, including binding constants and potential intercalation. researchgate.netcmjpublishers.comasianpubs.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound.

Receptor Binding and Modulation

Specific studies detailing the binding and modulation of any biological receptors by this compound are not found in the public domain. While the broader class of pyridine-containing compounds has been investigated for activity at various receptors, including metabotropic glutamate (B1630785) receptors, no direct research links this compound to a specific receptor target or modulation pathway. nih.gov

Antimicrobial Action Mechanisms (Molecular Basis)

Derivatives of pyridine (B92270) carbohydrazide (B1668358) have demonstrated notable potential as antimicrobial agents, with research pointing to several mechanisms at the molecular level. mdpi.comnih.gov The versatility of the carbohydrazide structure allows for modifications that can enhance potency and target specific microbial pathways.

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibacterial agents. Functionally substituted pyridine carbohydrazides have shown promise in combating these challenging pathogens. mdpi.comnih.gov One key strategy involves enhancing the lipophilicity of the molecule. Incorporating lipophilic groups, such as alkyl chains, into the pyridine carbohydrazide framework can facilitate diffusion across the lipid-rich outer membranes of bacteria, a significant barrier to many antibiotics. mdpi.com

Studies have shown that certain derivatives exhibit potent bactericidal activity against both Gram-positive and Gram-negative MDR strains. For example, a derivative featuring a butyl chain demonstrated significant antibacterial effect against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) superior to standard antibiotics. mdpi.comnih.gov Another related compound showed potent activity against Staphylococcus aureus. mdpi.com Furthermore, the development of "mutual" bioactive amides, which combine pyridine-4-carbohydrazide (isoniazid) with other antimicrobial agents, suggests that dual-action mechanisms can be employed to overcome drug resistance in strains like MDR Mycobacterium tuberculosis. rsc.org

Table 1: In Vitro Antibacterial Activity of Pyridine Carbohydrazide Derivatives

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyridine carbohydrazide with butyl chain (Compound 4) | Pseudomonas aeruginosa (ATCC 27853) | 4 | mdpi.com |

| Pyridine carbohydrazide with butyl chain (Compound 4) | Pseudomonas aeruginosa (PA-01, Clinical) | 8 | mdpi.com |

| Pyridine carbohydrazide with octyl chain (Compound 6) | Staphylococcus aureus (ATCC 29213) | 2 | mdpi.com |

| Compound 3 | Aeromonas hydrophila (ATCC 7966) | 2 | mdpi.com |

The antifungal activity of pyridine carbohydrazide derivatives has been demonstrated against pathogenic fungi, including MDR strains of Candida species. mdpi.comnih.gov A notable derivative containing an octyl chain displayed potent activity against four MDR Candida strains, with efficacy exceeding that of the broad-spectrum antifungal drug fluconazole. mdpi.comnih.gov

While the precise mechanisms are still under investigation, the antifungal action of related heterocyclic compounds often involves disruption of the fungal cell membrane or inhibition of essential enzymes. tandfonline.comresearchgate.net One potential target is glucosamine-6-phosphate synthase, an enzyme critical for cell wall biosynthesis. tandfonline.com Another established mechanism for antifungal agents is the inhibition of succinate (B1194679) dehydrogenase (SDH) within the mitochondrial respiratory chain, which disrupts fungal energy metabolism. researchgate.net It is plausible that pyridine carbohydrazides exert their effect through similar pathways, leading to compromised membrane integrity and fungal cell death.

Table 2: In Vitro Antifungal Activity of a Pyridine Carbohydrazide Derivative

| Compound Derivative | Fungal Strain | MIC (μg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| Pyridine carbohydrazide with octyl chain (Compound 6) | Candida albicans (ATCC 10231) | 16 | Up to 92.57% | mdpi.comnih.gov |

| Candida glabrata (ATCC 90030) | 24 | |||

| Candida parapsilosis (ATCC 22019) | 24 | |||

| Candida krusei (ATCC 6258) | 16 |

Antileishmanial Activity Mechanisms

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research into 2-pyridylhydrazone derivatives, which are structurally related to this compound, has revealed significant antileishmanial activity. nih.gov Preliminary studies on the mode of action indicate that these compounds disrupt critical physiological processes within the parasite. nih.gov

The primary mechanisms appear to be the induction of oxidative stress and the disruption of mitochondrial function. nih.govnih.gov These compounds can lead to an accumulation of reactive oxygen species (ROS) within the parasite, overwhelming its antioxidant defenses and causing cellular damage. nih.gov Concurrently, they have been shown to cause a depolarization of the parasite's mitochondrial membrane potential. nih.govnih.gov Since the mitochondrion is central to the parasite's energy production and metabolic regulation, its disruption is a potent mechanism for inducing parasite death. nih.govplos.org

Table 3: In Vitro Antileishmanial Activity of 2-Pyridylhydrazone Derivatives

| Compound Derivative | Parasite Stage | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol | L. amazonensis amastigotes | <20 | nih.gov |

| (E)-4-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,3-diol | L. amazonensis amastigotes | <20 | nih.gov |

| (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine | L. amazonensis amastigotes | <20 | nih.gov |

Insecticidal Action at the Molecular Level

The insecticidal properties of this compound and its analogs are primarily attributed to their action on the insect nervous system. nih.gov As discussed previously (Section 6.3.1), the key molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govirac-online.org

These compounds function as nAChR agonists, mimicking the action of the natural neurotransmitter acetylcholine. nih.gov This binding action is classified by the Insecticide Resistance Action Committee (IRAC) under Group 4A. irac-online.org The persistent activation of these receptors by the insecticidal compound leads to uncontrolled nerve stimulation, or hyperexcitation, which results in paralysis and ultimately the death of the insect. irac-online.org The development of insecticides based on this scaffold, such as neonicotinoids, has been highly successful due to the high affinity and selectivity of these compounds for insect nAChRs compared to their mammalian counterparts. nih.gov Molecular docking studies and structure-activity relationship analyses continue to refine these molecules to enhance their potency and selectivity against specific pest insects. nih.gov

Applications in Advanced Materials and Catalysis

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of 6-Chloropyridine-2-carbohydrazide, with its multiple nitrogen and oxygen donor atoms, makes it an excellent candidate for use as a ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis. kyoto-u.ac.jpnih.gov

Design and Synthesis of this compound-based Coordination Polymers

The design of coordination polymers relies on the predictable coordination geometry of metal ions and the specific binding sites of the organic ligand. This compound offers several coordination points: the pyridine (B92270) nitrogen, the two nitrogen atoms of the hydrazide group, and the carbonyl oxygen. This multiplicity of binding sites allows it to act as a versatile linker, bridging multiple metal centers to form extended networks.

For instance, research on the closely related ligand, 6-chloropyridine-2-carboxylate, which can be derived from the carbohydrazide (B1668358), has demonstrated the successful synthesis of a copper-based coordination polymer. researchgate.net In this structure, the ligand coordinates to the copper ions, forming a one-dimensional polymeric chain. researchgate.net By carefully selecting the metal salt and reaction conditions (such as solvothermal or hydrothermal methods), chemists can guide the self-assembly process to create frameworks with desired topologies and porosities. nih.gov The use of this compound or its derivatives as the primary organic linker allows for the systematic design of novel coordination polymers and MOFs with tailored properties. rsc.orgscholaris.ca

Catalytic Applications of Metal Complexes (e.g., Friedel-Crafts Reactions, Oxidation Reactions)

Metal complexes incorporating this compound ligands are promising candidates for catalysis. The ligand can stabilize the metal center and influence its electronic properties, thereby tuning its catalytic activity.

Friedel-Crafts Reactions: The Friedel-Crafts reaction is a fundamental process for attaching substituents to aromatic rings. nih.gov While simple pyridine is often a poor substrate in these reactions, substituted pyridines, particularly 2-chloropyridines, have been shown to be effective in related heteroarylation reactions, a type of Friedel-Crafts alkylation. researchgate.net Metal complexes derived from this compound could serve as catalysts for such transformations. The chloropyridine moiety itself can be reactive in the synthesis of catalysts, as seen in the preparation of palladium-N-heterocyclic carbene complexes where 3-chloropyridine (B48278) is used as a solvent and ligand. nih.gov

Oxidation Reactions: Metal-hydrazone complexes are known to be effective catalysts for oxidation reactions. Several transition metal complexes have demonstrated high catalytic activity in the oxidation of alcohols. mdpi.com Studies on analogous systems provide insight into the potential of this compound-based catalysts. For example, a Barium(II) complex with a pyridine-2-carboxaldehyde-derived hydrazone ligand has been used to catalyze the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com Similarly, copper(II) and iron(III) complexes of N-acetylpyrazine-2-carbohydrazide, a structural analog, are efficient catalysts for the microwave-assisted oxidation of various alcohols using tert-butyl hydroperoxide as the oxidant. mdpi.com These examples strongly suggest that metal complexes of this compound could exhibit significant catalytic activity in oxidation chemistry.

Table 1: Catalytic Performance of Analogous Hydrazide/Hydrazone Metal Complexes in Alcohol Oxidation

| Catalyst/Complex | Substrate | Oxidant | Solvent | Max. Yield (%) | Reference |

|---|---|---|---|---|---|

| Ba(II)-hydrazone complex | Benzyl alcohol | O₂ | 1,4-Dioxane | 48% (Conversion) | mdpi.com |

| Cu(II)-[N-acetylpyrazine-2-carbohydrazide] complex | 1-Phenylethanol | TBHP | Solvent-free (MW) | 51.4% | mdpi.com |

| Cu(II)-[N-acetylpyrazine-2-carbohydrazide] complex | Cyclohexanol | TBHP | Solvent-free (MW) | 67.9% (with TEMPO) | mdpi.com |

Role as Ligands in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is crucial in the pharmaceutical and fine chemical industries. chiralpedia.com This is often achieved using chiral catalysts, which consist of a metal center coordinated to a chiral ligand. chiralpedia.comenamine.net

This compound can be readily modified to create chiral ligands. By reacting the hydrazide group with a chiral aldehyde or ketone, a chiral hydrazone derivative is formed. When this new, chiral ligand coordinates with a transition metal (like rhodium, iridium, or palladium), it creates a chiral environment around the catalytically active metal center. diva-portal.org This asymmetric environment can direct a prochiral substrate to be converted into one enantiomer of the product with high selectivity. diva-portal.orgnih.gov The rigid coordination provided by the multiple binding sites of the pyridine-hydrazone scaffold is advantageous for creating a well-defined and effective asymmetric catalyst. enamine.net

Optoelectronic Materials Based on NLO Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical communications and data storage. nih.govresearchgate.net Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. nih.gov

The structure of this compound and its derivatives fits this donor-acceptor framework. Research into halo-functionalized hydrazone derivatives has demonstrated their potential for optoelectronic technology. acs.org Specifically, compounds derived from 2-[(6′-chloroazin-2′-yl)oxy]aceto-hydrazone (where the chloroazinyl group is a chloropyridine) were synthesized and showed superior NLO properties compared to the standard reference material, urea. acs.org Quantum chemical calculations on these molecules revealed that their stability and electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are well-suited for NLO applications. acs.org The low energy gaps in these systems facilitate intramolecular charge transfer, a key requirement for a high NLO response.

Table 2: Calculated Properties of Hydrazone Derivatives Related to 6-Chloropyridine

| Compound Name | Abbreviation | HOMO-LUMO Energy Gap (eV) | First-order Hyperpolarizability (βtot) vs. Urea | Reference |

|---|---|---|---|---|

| 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) aceto-hydrazone | CPFH | 7.278 | ~18x greater | acs.org |

| 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-chlorobenzylidene) aceto-hydrazones | CCPH | 7.241 | ~20x greater | acs.org |

| 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-bromobenzylidene) aceto-hydrazones | BCPH | 7.229 | ~21x greater | acs.org |

Energetic Materials Research (High Nitrogen Content Compounds)

The development of new energetic materials that offer improved performance and safety is an ongoing area of research. High-nitrogen compounds are particularly attractive because they store a large amount of chemical energy, releasing it as nitrogen gas (N₂), which is a very stable and environmentally benign product. purdue.eduresearchgate.net